tert-butyl N-(prop-2-yn-1-yloxy)carbamate
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Overview
Description
tert-Butyl N-(prop-2-yn-1-yloxy)carbamate: is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is commonly used in research and development, particularly in the field of organic chemistry. This compound is known for its role as a protecting group for amines, which makes it valuable in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(prop-2-yn-1-yloxy)carbamate typically involves the reaction of tert-butyl chloroformate with propargyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(prop-2-yn-1-yloxy)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(prop-2-yn-1-yloxy)carbamate is used as a protecting group for amines. This allows chemists to temporarily mask the reactivity of amines during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups makes it valuable in the development of drugs and other therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its role as a protecting group is crucial in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(prop-2-yn-1-yloxy)carbamate primarily involves its function as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
Comparison with Similar Compounds
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
- tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
Comparison: While these compounds share similar structures and functional groups, tert-butyl N-(prop-2-yn-1-yloxy)carbamate is unique in its specific application as a protecting group for amines. The presence of the propargyl group allows for additional reactivity, making it versatile in various synthetic applications .
Properties
CAS No. |
635757-72-1 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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